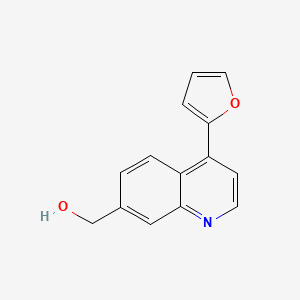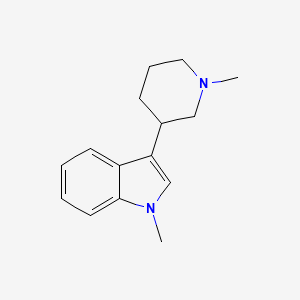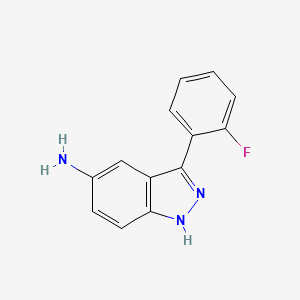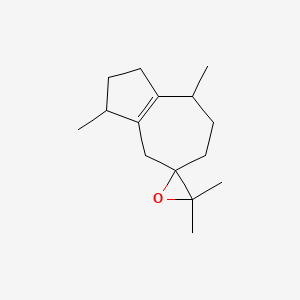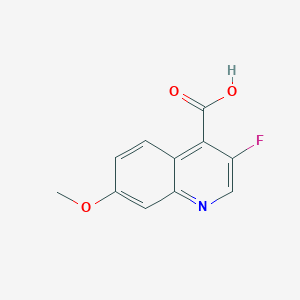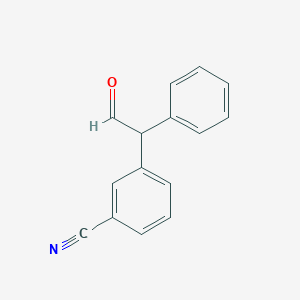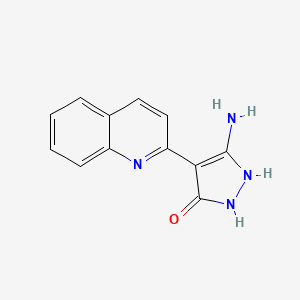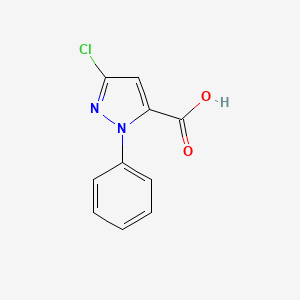
3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a five-membered ring structure with two nitrogen atoms, a chlorine atom, and a phenyl group, is of significant interest due to its potential biological activities and synthetic utility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with 3-chloroacrylic acid under acidic conditions, leading to the formation of the pyrazole ring . Another approach involves the use of 3-chlorobenzoyl chloride and hydrazine hydrate, followed by cyclization and subsequent carboxylation .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the cyclization process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
- Oxidation products include pyrazole oxides.
- Reduction products include alcohols or aldehydes.
- Substitution products vary depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals[][4].
Wirkmechanismus
The mechanism of action of 3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid
Comparison: 3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine or methyl analogs, the chlorine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
1216909-62-4 |
|---|---|
Molekularformel |
C10H7ClN2O2 |
Molekulargewicht |
222.63 g/mol |
IUPAC-Name |
5-chloro-2-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-6-8(10(14)15)13(12-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChI-Schlüssel |
LKZUOESFSVMNDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




